2,3,6,7-Tetrahydrobenzofuran-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6,7-Hexahydro-1-benzofuran-4-one is a chemical compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3,4,5,6,7-hexahydro-1-benzofuran-4-one involves the three-component condensation of 2-bromodimedone, aromatic aldehydes, and malononitrile. The reaction is typically carried out in ethanolic pyridine in the presence of catalytic amounts of piperidine. The mixture is heated at 75°C for 2–2.5 hours, resulting in the formation of functional derivatives of 2,3,4,5,6,7-hexahydro-1-benzofuran .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,7-Hexahydro-1-benzofuran-4-one can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, leading to more reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield more oxygenated derivatives, while reduction may produce more hydrogenated forms of the compound.
Scientific Research Applications
2,3,4,5,6,7-Hexahydro-1-benzofuran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound is being explored for its potential use in developing new pharmaceuticals.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5,6,7-hexahydro-1-benzofuran-4-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological activity being studied. For example, its antibacterial activity may involve the inhibition of bacterial enzymes or disruption of bacterial cell membranes. The compound’s anti-inflammatory effects could be due to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6,7-Hexahydro-1-benzofuran-3,3-dicarbonitrile: This compound is similar in structure but contains additional cyano groups.
2,3,4,5,6,7-Hexahydro-1-benzofuran-2-one: This compound differs by the position of the carbonyl group.
Uniqueness
2,3,4,5,6,7-Hexahydro-1-benzofuran-4-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to serve as a versatile building block in organic synthesis further distinguishes it from similar compounds .
Properties
Molecular Formula |
C8H10O2 |
---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
3,5,6,7-tetrahydro-2H-1-benzofuran-4-one |
InChI |
InChI=1S/C8H10O2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H2 |
InChI Key |
DSWGBFOJTTXQBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CCO2)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.